3-Fluoro-2H-chromene
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Overview
Description
3-Fluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen-containing heterocycle. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3-fluorobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the formation of the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Chromanones and chromones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-2H-chromene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids .
Comparison with Similar Compounds
2H-chromene: The parent compound without the fluorine substitution.
3-Methyl-2H-chromene: A methyl-substituted derivative.
3-Chloro-2H-chromene: A chlorine-substituted derivative.
Comparison:
Properties
Molecular Formula |
C9H7FO |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-fluoro-2H-chromene |
InChI |
InChI=1S/C9H7FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5H,6H2 |
InChI Key |
ZXFHHOMRGVIYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)F |
Origin of Product |
United States |
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